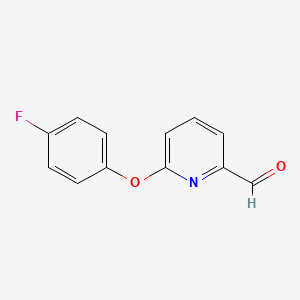

6-(4-Fluorophenoxy)picolinaldehyde

Description

Properties

Molecular Formula |

C12H8FNO2 |

|---|---|

Molecular Weight |

217.20 g/mol |

IUPAC Name |

6-(4-fluorophenoxy)pyridine-2-carbaldehyde |

InChI |

InChI=1S/C12H8FNO2/c13-9-4-6-11(7-5-9)16-12-3-1-2-10(8-15)14-12/h1-8H |

InChI Key |

HYCMHMFFUFIEFY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)OC2=CC=C(C=C2)F)C=O |

Origin of Product |

United States |

Preparation Methods

Preparation of 6-Bromo-2-Methylpyridine

The synthesis begins with 2-methylpyridine (picoline), which undergoes regioselective bromination at position 6. While direct bromination of 2-picoline is challenging due to its electronic structure, directed ortho-metalation strategies or commercially available 6-bromo-2-methylpyridine are preferred starting points. For instance, Ullmann coupling requires a brominated precursor to facilitate aromatic substitution.

Ullmann Coupling with 4-Fluorophenol

6-Bromo-2-methylpyridine reacts with 4-fluorophenol under Ullmann conditions to introduce the phenoxy group. A copper(I) catalyst (e.g., CuI), a ligand such as 1,10-phenanthroline, and a base (e.g., CsCO) in dimethylformamide (DMF) at 100–150°C for 12–24 hours yield 2-methyl-6-(4-fluorophenoxy)pyridine. This step achieves a 70–85% yield, with higher temperatures improving reaction rates but risking decomposition.

Key Reaction Conditions

Oxidation of 2-Methyl to Aldehyde

The methyl group at position 2 is oxidized to an aldehyde using selenium dioxide (SeO) in refluxing 1,4-dioxane. This method selectively converts the methyl group without over-oxidizing to carboxylic acid. Alternatively, TEMPO-mediated oxidation with NaOCl (pH 9.5) offers a milder approach, as demonstrated in the synthesis of 2-pyridinecarbaldehyde.

Comparative Oxidation Methods

Hydrolysis of Dichloromethylpyridine Derivatives

Synthesis of 2-Chloro-6-(Dichloromethyl)Pyridine

This route starts with 2-chloro-6-(dichloromethyl)pyridine, a compound prepared via chlorination of 2-picoline derivatives. Reacting this intermediate with two equivalents of 4-fluorophenol in dimethyl sulfoxide (DMSO) at 150°C for 12 hours substitutes the dichloromethyl group with 4-fluorophenoxy groups, forming 2-chloro-6-(di(4-fluorophenoxy)methyl)pyridine.

Acid Hydrolysis to Picolinaldehyde

The di(4-fluorophenoxy)methyl group is hydrolyzed to an aldehyde using sulfuric acid (10% v/v) in a dioxane-water mixture at 90°C for 3 hours. This step achieves 68–73% yield, though competing hydrolysis of the 2-chloro substituent may necessitate additional purification.

Hydrolysis Optimization

Alternative Pathway: Nucleophilic Aromatic Substitution

Substitution of 6-Chloro-2-Picoline

6-Chloro-2-methylpyridine undergoes nucleophilic substitution with 4-fluorophenoxide in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) and KCO in toluene at 110°C. This method avoids transition-metal catalysts but requires longer reaction times (24–36 hours) and affords moderate yields (65–70%).

Oxidation of Methyl to Aldehyde

Similar to Section 1.3, the methyl group is oxidized using SeO or TEMPO/NaOCl. The choice of oxidant depends on scalability and tolerance for by-products.

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

-

Ullmann Route : Higher yields (82%) but requires costly copper catalysts and ligands.

-

Hydrolysis Route : Moderate yields (70%) but uses inexpensive reagents.

-

Nucleophilic Substitution : Lower yields (65%) but avoids metal catalysts.

Purity and By-Product Management

-

SeO oxidation generates toxic selenium residues, complicating purification.

-

TEMPO/NaOCl offers cleaner reactions but requires precise pH control.

Recent Advancements and Optimization

Chemical Reactions Analysis

6-(4-Fluorophenoxy)picolinaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Reactions

6-(4-Fluorophenoxy)picolinaldehyde features an aldehyde functional group attached to a picoline structure, which enhances its reactivity. Key chemical reactions involving this compound include:

- Oxidation : The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction : The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

- Nucleophilic Substitution : The fluorophenoxy group can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.

Chemistry

This compound serves as an intermediate in the synthesis of various organic compounds, particularly pharmaceuticals and agrochemicals. Its unique structure allows for diverse synthetic pathways, leading to the development of novel chemical entities.

Biology

This compound is employed in the development of fluorescent probes for imaging and detecting biological molecules. These probes are crucial for studying cellular processes and interactions at a molecular level.

Medicine

Research is ongoing to explore the potential therapeutic applications of this compound. Studies suggest it may modulate specific molecular targets, making it a candidate for treating diseases linked to enzyme or receptor activity modulation. For instance, its effectiveness in inhibiting prion protein accumulation has been noted in cell culture studies, indicating potential use in treating neurodegenerative disorders .

Table 1: Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Key Applications |

|---|---|---|

| This compound | Aldehyde group on picoline | Pharmaceuticals, fluorescent probes |

| Picolinaldehyde | Lacks fluorophenoxy group | Less versatile in chemical reactions |

| 4-Fluorophenoxybenzaldehyde | Contains benzaldehyde moiety | Different reactivity and applications |

| 6-(4-Chlorophenoxy)picolinaldehyde | Chlorine instead of fluorine | Varies in chemical properties and reactivity |

Case Study: Inhibition of Prion Protein Accumulation

In a study examining anti-prion compounds, this compound was tested for its ability to inhibit prion protein accumulation in infected cells. The compound demonstrated effective inhibition at low concentrations, suggesting its potential as a therapeutic agent against prion diseases .

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenoxy)picolinaldehyde involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor or activator of enzymes or receptors, thereby modulating cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Substituent Effects: The 4-fluorophenoxy group in the target compound enhances electronegativity compared to methylphenoxy (electron-donating) or fluoromethyl groups. This may increase oxidative stability but reduce solubility in polar solvents.

- Functional Group Impact : Aldehyde-containing analogs (e.g., 4-Chloro-6-methylpicolinaldehyde) exhibit higher reactivity in condensation reactions compared to carboxylic acid derivatives (e.g., 6-(4-Methoxyphenyl)picolinic acid) .

Biological Activity

6-(4-Fluorophenoxy)picolinaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, oxidative stability, and structure-activity relationships (SAR).

This compound features a picolinaldehyde structure with a fluorinated phenoxy group. The presence of the fluorine atom enhances metabolic stability and can influence the compound's biological activity by modulating interactions with biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structures can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Notably, compounds containing a fluorine substitution have demonstrated improved potency against various cancer cell lines.

- In vitro Studies : Compounds related to this compound have shown IC50 values in the nanomolar range against melanoma and breast cancer cell lines. For example, a related compound exhibited an IC50 of 2.4 nM against multiple cancer types, indicating strong antiproliferative activity .

- Mechanism of Action : The mechanism often involves disruption of microtubule dynamics, which is critical for mitosis. This disruption leads to G2/M phase arrest and subsequent apoptosis in cancer cells .

Oxidative Stability

The aldehyde group in this compound is susceptible to oxidation, which can impact its biological efficacy. Studies have shown that this compound readily oxidizes to form corresponding acids, which may alter its pharmacological profile .

- Oxidation Resistance : The presence of electron-withdrawing groups like fluorine can enhance resistance to oxidative metabolism, potentially prolonging the compound's action in vivo .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components:

| Structural Feature | Impact on Activity |

|---|---|

| Fluorine Substitution | Increases metabolic stability and potency |

| Aldehyde Group | Susceptible to oxidation; affects biological activity |

| Picolinaldehyde Backbone | Contributes to anticancer properties |

Case Studies

- Anticancer Efficacy : A study evaluated a series of compounds based on the picolinaldehyde scaffold, revealing that modifications at the phenyl ring significantly impacted their IC50 values against various cancer cell lines. The most potent derivatives contained fluorine substitutions that enhanced their interaction with tubulin .

- Oxidative Stability Assessment : Research demonstrated that this compound could be oxidized under physiological conditions, leading to decreased efficacy. This highlights the importance of structural modifications to enhance stability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(4-Fluorophenoxy)picolinaldehyde, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves nucleophilic aromatic substitution (SNAr) between 4-fluorophenol and 6-chloropicolinaldehyde. Key steps include:

- Step 1 : Activation of the pyridine ring via electron-withdrawing groups (e.g., aldehyde at position 2) to facilitate substitution at position 5.

- Step 2 : Use of polar aprotic solvents (e.g., DMF or DMSO) and bases (e.g., K2CO3) to stabilize intermediates and enhance reaction efficiency .

- Critical Parameters : Temperature (80–120°C), reaction time (12–24 hr), and stoichiometric ratios (1:1.2 for phenol:chloride precursor) significantly impact purity and yield. Monitoring via TLC/HPLC is recommended .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

- Analytical Workflow :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substitution patterns (e.g., δ ~10 ppm for aldehyde proton, J-coupling for fluorine in 19F NMR) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (theoretical: 235.06 g/mol) and detects isotopic patterns for fluorine .

- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch) confirm functional groups .

Q. What are the stability considerations for this compound under different storage conditions?

- Stability Profile :

- Light Sensitivity : Degrades under UV light; store in amber vials at -20°C .

- Solvent Compatibility : Stable in anhydrous DMSO or acetonitrile for ≤6 months; avoid aqueous buffers (risk of aldehyde hydration) .

Advanced Research Questions

Q. How do electronic effects of the 4-fluorophenoxy group influence reactivity in cross-coupling reactions?

- Mechanistic Insight :

- The electron-withdrawing fluorine atom activates the pyridine ring for SNAr but deactivates it toward electrophilic substitution. Computational studies (DFT) show enhanced electrophilicity at the aldehyde group due to resonance effects from the phenoxy moiety .

- Case Study : Suzuki-Miyaura coupling with aryl boronic acids proceeds efficiently at the aldehyde-protected position (e.g., using acetals), with yields >75% under Pd(OAc)2 catalysis .

Q. What biological targets are plausible for this compound derivatives, and how is activity validated?

- Target Identification :

- Enzyme Inhibition : Derivatives with appended heterocycles (e.g., thiazolidines) show inhibitory activity against kinases (IC50 ~0.5–2 µM) via chelation of ATP-binding site metals .

- Receptor Binding : Fluorophenoxy groups enhance lipophilicity, improving blood-brain barrier penetration in CNS-targeted analogs (e.g., serotonin receptor modulators) .

Q. How can contradictions in reported synthetic yields be resolved through mechanistic analysis?

- Case Example : Discrepancies in yields (40–85%) for SNAr reactions may stem from:

- Byproduct Formation : Competing hydrolysis of the chloro-picolinaldehyde precursor under moisture-rich conditions .

- Catalyst Degradation : Pd catalysts in coupling reactions may form inactive colloids; adding ligands (e.g., XPhos) stabilizes active species .

- Resolution : Kinetic studies (e.g., in situ IR) and LC-MS monitoring of intermediates identify bottlenecks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.